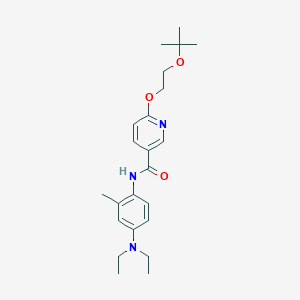

6-(2-(tert-butoxy)ethoxy)-N-(4-(diethylamino)-2-methylphenyl)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “6-(2-(tert-butoxy)ethoxy)-N-(4-(diethylamino)-2-methylphenyl)nicotinamide” is a complex organic molecule. It contains a nicotinamide group, which is a component of Vitamin B3 and is involved in many biological redox reactions . The molecule also contains a tert-butoxy group, which is a common protecting group in organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tert-butoxy and ethoxy groups could potentially introduce steric hindrance, affecting the compound’s conformation .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the amide group in nicotinamide is typically quite stable, but can be involved in certain reactions under specific conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the tert-butoxy and ethoxy groups could affect its solubility in different solvents .Scientific Research Applications

Antiprotozoal Activity

- Research on related nicotinamide derivatives has shown significant potential in antiprotozoal activity. Compounds similar to 6-(2-(tert-butoxy)ethoxy)-N-(4-(diethylamino)-2-methylphenyl)nicotinamide have been synthesized and evaluated for their in vitro activity against Trypanosoma b.rhodesiense and P. falciparum, demonstrating high efficacy. Additionally, some of these compounds showed curative effects in an in vivo mouse model for T. b. r. at low oral dosages (Ismail et al., 2003).

Chemical Properties and Crystal Structures

- Studies on ethyl 2-methoxy-6-[(triphenylphosphoranylidene)amino]nicotinate and related compounds have provided insights into the molecular conformations and crystal structures of these nicotinamide derivatives. Understanding these properties is essential for applications in material science and pharmaceuticals (Cobo et al., 2008).

Catalysis and Asymmetric Hydrogenation

- Research involving tert-butylmethylphosphino groups, related to the tert-butoxy group in the compound of interest, has been pivotal in developing ligands for rhodium-catalyzed asymmetric hydrogenation. These advancements have significant implications for the synthesis of chiral pharmaceutical ingredients (Imamoto et al., 2012).

Cancer Research and Apoptosis Induction

- N-phenyl nicotinamides, closely related to the compound , have been identified as potent inducers of apoptosis. These findings have potential applications in developing novel anticancer agents, highlighting the importance of such compounds in medical research (Cai et al., 2003).

Binding and Hydrolysis by Human Serum Albumin

- The interaction of nicotinate esters, which are structurally similar to the compound of interest, with human serum albumin has been studied. This research is crucial for understanding drug distribution and metabolism in the body (Steiner et al., 1992).

Drug Metabolism Inhibition

- Studies on nicotinamide and its derivatives, including those similar to the compound , have shown their ability to inhibit drug metabolism by liver microsomes. This is vital for understanding drug-drug interactions and optimizing pharmacotherapy (Sasame & Gillette, 1970).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

N-[4-(diethylamino)-2-methylphenyl]-6-[2-[(2-methylpropan-2-yl)oxy]ethoxy]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33N3O3/c1-7-26(8-2)19-10-11-20(17(3)15-19)25-22(27)18-9-12-21(24-16-18)28-13-14-29-23(4,5)6/h9-12,15-16H,7-8,13-14H2,1-6H3,(H,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVTIIRXITOEWNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CN=C(C=C2)OCCOC(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-chlorophenyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2354474.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2354475.png)

![diethyl 2-(benzo[d]thiazole-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2354476.png)

![ethyl 2-[2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2354478.png)

![2-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]-3-phenylpropanoic acid](/img/structure/B2354486.png)

![Propan-2-yl 6-bromo-5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2354488.png)

amino}methyl)-4,4-dimethylazetidin-2-one](/img/structure/B2354490.png)

![5-(2-amino-4-chloro-7-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-2-methylpent-4-yn-2-ol](/img/structure/B2354491.png)

![N-Methyl-N-[(4-methyl-3-phenylmorpholin-2-yl)methyl]prop-2-enamide](/img/structure/B2354492.png)

![5-(bromomethyl)spiro[2.5]octane](/img/structure/B2354496.png)